1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorophenyl groups, a piperazine moiety, and a pyrroloquinoline core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene derivatives, piperazine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-Chlorophenyl)imino]-6-{[4-(2-chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
- **1-[(4-Bromophenyl)imino]-6-{[4-(2-bromophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
Uniqueness
The uniqueness of 1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one lies in its specific fluorophenyl groups, which may confer distinct chemical and biological properties compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C30H28F2N4O |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C30H28F2N4O/c1-30(2)18-20(19-34-14-16-35(17-15-34)26-9-4-3-8-25(26)32)23-6-5-7-24-27(29(37)36(30)28(23)24)33-22-12-10-21(31)11-13-22/h3-13,18H,14-17,19H2,1-2H3 |
InChI Key |
LGHPEWKIKZPZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)F)C3=CC=C2)CN5CCN(CC5)C6=CC=CC=C6F)C |
Origin of Product |
United States |
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